1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid

Descripción general

Descripción

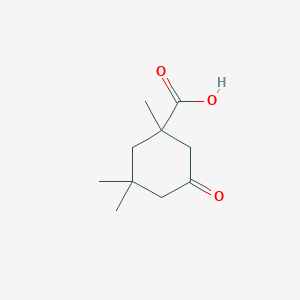

1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid: is a carboxylic acid with the molecular formula C10H16O3 and a molecular weight of 184.235 g/mol . This compound is known for its unique structure, which includes a cyclohexane ring substituted with three methyl groups and a keto group at the 5-position, along with a carboxylic acid group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid typically involves the following steps:

Starting Material: The synthesis often begins with (3,5,5-trimethyl-2-cyclohexen-1-one).

Oxidation: Isophorone undergoes oxidation to form this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar oxidation processes with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Alcohols (for esterification), amines (for amidation).

Major Products

Oxidation: More oxidized carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Esters, amides, and other functionalized derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid possesses a unique cyclohexane ring structure with a ketone and carboxylic acid functional group. Its molecular formula is . The presence of these functional groups allows it to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic molecules. It is utilized in the production of pharmaceuticals and agrochemicals due to its ability to undergo transformations that yield biologically active derivatives. For instance, it has been reported as a precursor for synthesizing compounds with antimicrobial properties.

Antimalarial Research

Recent studies have highlighted the potential of derivatives synthesized from this compound in antimalarial drug development. Specifically, tetraoxane derivatives derived from this compound have shown significant activity against Plasmodium falciparum, exhibiting IC50 values comparable to established antimalarial agents like artemisinin. In vivo studies demonstrated that these derivatives could effectively cure infected mice without inducing toxicity.

Estrogenic Activity

Research indicates that this compound can be transformed into potent estrogenic compounds. These derivatives have shown high uterotropic activity; however, they exhibit poor binding affinity for estrogen receptors. This paradox highlights the complexity of structure-activity relationships in medicinal chemistry.

Polymer Production

The compound is also used in the production of polymers and resins. Its ability to form stable intermediates allows for the synthesis of materials with specific properties suitable for industrial applications. For example, it can be utilized in creating nylon-like polymers through controlled polymerization processes.

Biochemical Pathways

In biological systems, this compound participates in metabolic pathways that are crucial for understanding microbial degradation processes. Certain bacteria can metabolize this compound to produce antimicrobial agents through complex biochemical transformations.

Antimicrobial Activity Case Study

A study focused on the metabolic pathways involving this compound demonstrated its conversion by Corynebacterium cyclohexanicum, leading to the formation of 4-hydroxybenzoic acid—known for its antimicrobial properties. This case illustrates the compound's relevance in microbial ecology and potential applications in developing biocontrol agents.

Antimalarial Activity Case Study

In another significant study, tetraoxane derivatives synthesized from this compound were tested against drug-resistant strains of Plasmodium falciparum. The results indicated that these compounds not only inhibited parasite growth but also induced reactive oxygen species formation leading to cell death in malaria parasites.

Mecanismo De Acción

The mechanism of action of 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid involves its interaction with various molecular targets:

Enzymes: It can act as a substrate or inhibitor for enzymes that catalyze reactions involving carboxylic acids.

Pathways: Participates in metabolic pathways where it can be converted to other bioactive compounds.

Comparación Con Compuestos Similares

Similar Compounds

Cyclohexanecarboxylic acid: Lacks the keto and methyl substitutions, making it less sterically hindered.

3,5,5-Trimethylcyclohexanone: Similar structure but lacks the carboxylic acid group.

Isophorone: Precursor in the synthesis of 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid, lacks the carboxylic acid group.

Uniqueness

This compound is unique due to its combination of a keto group, three methyl groups, and a carboxylic acid group on a cyclohexane ring

Actividad Biológica

1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid (CAS Number: 91057-32-8) is a cyclic carboxylic acid that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which allows it to participate in various biochemical pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 184.23 g/mol

- CAS Number : 91057-32-8

This compound exhibits its biological effects primarily through interaction with specific cellular receptors and pathways:

- Receptor Interaction : The compound binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), influencing gene expression related to cell proliferation and differentiation .

- Biochemical Pathways : It modulates several biochemical pathways, including those involved in collagen synthesis and skin cell turnover. This activity is crucial for maintaining skin health and reducing signs of aging such as wrinkles and fine lines.

1. Skin Health

The compound is noted for its beneficial effects on skin health:

- Cell Proliferation : Enhances the turnover of skin cells, promoting the replacement of aged cells with new ones.

- Collagen Synthesis : Stimulates the production of collagen, which is essential for skin elasticity and firmness.

- Anti-inflammatory Effects : Reduces inflammation in skin tissues, contributing to an improved overall appearance.

2. Pharmacokinetics

The pharmacokinetic profile of this compound indicates good bioavailability due to its stability and low degradation rates over time. Studies show that it can be effectively absorbed through the skin when formulated appropriately.

Case Study 1: Efficacy in Skin Treatments

A study evaluated the effects of topical application of this compound in patients with signs of photoaging. Results indicated:

- Reduction in Fine Lines : Participants exhibited a significant decrease in the appearance of fine lines after 12 weeks of treatment.

- Improvement in Skin Texture : Clinical assessments noted enhanced smoothness and texture.

| Parameter | Baseline | Post-Treatment |

|---|---|---|

| Fine Lines (Scale 1-10) | 7 | 4 |

| Skin Texture Improvement (%) | 0 | 30 |

Case Study 2: Dosage Effects in Animal Models

In animal studies, varying dosages were tested to determine optimal therapeutic effects:

- Low Dose (0.5% w/w) : Enhanced collagen synthesis without irritation.

- High Dose (2% w/w) : Resulted in mild skin irritation but showed significant anti-aging effects.

Propiedades

IUPAC Name |

1,3,3-trimethyl-5-oxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-9(2)4-7(11)5-10(3,6-9)8(12)13/h4-6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFBPPHVKLFHLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CC(C1)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648230 | |

| Record name | 1,3,3-Trimethyl-5-oxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91057-32-8 | |

| Record name | 1,3,3-Trimethyl-5-oxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.